molecular formula C11H23NO4Si B12513893 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-09-3

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B12513893
CAS No.: 820252-09-3
M. Wt: 261.39 g/mol
InChI Key: MFRPGHPXZSDBJJ-UHFFFAOYSA-N
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Description

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a chemical compound known for its unique structure and versatile applications. It is a silane coupling agent that contains both an epoxy and a trimethoxysilyl group, making it highly reactive and useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3-chloropropyltrimethoxysilane with 7-oxa-3-azabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. The epoxy group can undergo ring-opening reactions, allowing it to react with various nucleophiles and form stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to its combination of an epoxy group and a trimethoxysilyl group, which provides it with dual reactivity. This makes it highly versatile for use in various chemical processes and applications .

Properties

CAS No.

820252-09-3

Molecular Formula

C11H23NO4Si

Molecular Weight

261.39 g/mol

IUPAC Name

trimethoxy-[3-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)propyl]silane

InChI

InChI=1S/C11H23NO4Si/c1-13-17(14-2,15-3)8-4-6-12-7-5-10-11(9-12)16-10/h10-11H,4-9H2,1-3H3

InChI Key

MFRPGHPXZSDBJJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN1CCC2C(C1)O2)(OC)OC

Origin of Product

United States

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